molecular formula C14H13NO2 B2798694 2-Phenyl-3-(pyridin-4-yl)propanoic acid CAS No. 1017323-33-9

2-Phenyl-3-(pyridin-4-yl)propanoic acid

Cat. No.: B2798694
CAS No.: 1017323-33-9
M. Wt: 227.263
InChI Key: XHXGOYRSBXUBAM-UHFFFAOYSA-N
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Description

2-Phenyl-3-(pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.263. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Reactivity

2-Phenyl-3-(pyridin-4-yl)propanoic acid, though not directly mentioned, can be inferred to have relevance in the context of synthesis and chemical reactivity, similar to its related compounds. For instance, 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid has been used as a ketene source in synthesizing monocyclic-2-azetidinones, demonstrating the controlled diastereoselectivity of the reaction through the hindrance in ketene and imines, which sometimes results in the exclusive formation of one isomer. This process, facilitated by Mukaiyama reagent, allows for simple separation of by-products via aqueous work-up. DFT calculations indicate a nonconjugated structure of the related ketene, with the pyrrolyl ring perpendicular to the ketene plane, suggesting complex geometries and electronic structures inherent to these compounds (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).

Applications in Dye-Sensitized Solar Cells

Pyridine derivatives, specifically propyl isonicotinate (PIN) and isopropyl isonicotinate (IPIN), have been synthesized and applied as effective additives in bromide/tribromide electrolyte in dye-sensitized solar cells (DSSCs). These additives, when used in the electrolyte solution, contribute to an increase in the open circuit voltage (Voc) and short current density (Jsc), thereby enhancing the energy conversion efficiency (η) of DSSCs. Electrochemical impedance spectroscopy has shown that these enhancements are due to increased electron density in the conduction band of TiO2, leading to suppressed electron recombination beneficial for Voc. These findings indicate the potential of pyridine derivatives in replacing traditional additives like 4-tert-butylpyridine (TBP) in DSSCs, showcasing their importance in improving solar cell efficiencies (Bagheri, Dehghani, & Afrooz, 2015).

Properties

IUPAC Name

2-phenyl-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXGOYRSBXUBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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